molecular formula C10H8N2S B13634772 5-Amino-3-methyl-1-benzothiophene-2-carbonitrile

5-Amino-3-methyl-1-benzothiophene-2-carbonitrile

Cat. No.: B13634772
M. Wt: 188.25 g/mol
InChI Key: QEGSHEYIWYUWCI-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1-benzothiophene-2-carbonitrile is a benzothiophene derivative characterized by a fused aromatic ring system with an amino (-NH₂) group at position 5, a methyl (-CH₃) substituent at position 3, and a carbonitrile (-CN) group at position 2. The amino and carbonitrile groups introduce polar and hydrogen-bonding functionalities, influencing its crystallographic packing and intermolecular interactions .

Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

5-amino-3-methyl-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C10H8N2S/c1-6-8-4-7(12)2-3-9(8)13-10(6)5-11/h2-4H,12H2,1H3

InChI Key

QEGSHEYIWYUWCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Amino-3-methyl-1-benzothiophene-2-carbonitrile involves the reaction of 2-fluorobenzonitrile with S-(cyanomethyl) O-ethyl carbodithionate. This reaction is typically carried out in the presence of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like DMSO (dimethyl sulfoxide). The reaction conditions are optimized to ensure the formation of the target product while minimizing the decomposition of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to provide rapid access to benzothiophene derivatives. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can yield 3-aminobenzo[b]thiophenes in high yields .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Scientific Research Applications

5-Amino-3-methyl-1-benzothiophene-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a building block for developing new pharmaceuticals, including anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of organic semiconductors and materials science .

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-benzothiophene-2-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzothiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes the comparison between 5-Amino-3-methyl-1-benzothiophene-2-carbonitrile and structurally related benzothiophene derivatives, inferred from methodologies described in the evidence:

Property This compound 5e () Benzothiophene-2-carbonitrile (Base Structure)
Substituents -NH₂ (C5), -CH₃ (C3), -CN (C2) -NH₂ (C5), -SMe (C3), -CN (C4) -CN (C2)
Hydrogen Bonding Amino group enables N–H⋯N/S interactions Thioether and benzothiazole groups Limited to -CN⋯π interactions
Crystallographic Tools Likely refined via SHELXL () Structure solved using WinGX () ORTEP-III for visualization ()
Reactivity -CN and -NH₂ enhance nucleophilic/electrophilic sites Bromopropanoyl group enables coupling Base structure less reactive
Applications Potential in optoelectronics or drug design Antimicrobial/anticancer research focus Model for electronic studies

Analysis of Findings

Hydrogen Bonding and Crystal Packing: The amino group in this compound likely forms N–H⋯N or N–H⋯S hydrogen bonds, as observed in Etter’s graph set analysis (). This contrasts with compound 5e, where the benzothiazole-thioether substituent may prioritize S⋯S or π-stacking interactions, reducing hydrogen-bond-driven crystallinity.

Electronic Effects :
The electron-withdrawing -CN group at C2 in the target compound increases the ring’s electrophilicity, whereas the -CH₃ group at C3 provides steric hindrance. In contrast, compound 5e’s -SMe and benzothiazole groups introduce electron-rich regions, altering redox properties.

For example, SHELXL’s robust refinement algorithms () could model the target compound’s torsional angles, distinguishing it from derivatives with bulkier substituents.

Synthetic Flexibility: The synthesis of 5e () via acetone-mediated coupling of a bromopropanoyl precursor and benzothiazole-thiol highlights the reactivity of halogenated intermediates. Similarly, the target compound’s -CN group may facilitate further functionalization via nucleophilic substitution or cycloadditions.

Methodological Considerations

  • Software Tools : SHELX programs () remain critical for refining hydrogen-bond networks and validating molecular geometries. ORTEP-3 () and WinGX () aid in visualizing steric clashes or π-stacking motifs.
  • Limitations : Direct experimental data (e.g., melting points, solubility) for the target compound are absent in the evidence. Comparative insights rely on structurally analogous systems and crystallographic methodologies.

Biological Activity

5-Amino-3-methyl-1-benzothiophene-2-carbonitrile is a heterocyclic compound belonging to the benzothiophene family, which is recognized for its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development. The following sections provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2SC_{10}H_{8}N_{2}S with a molecular weight of 188.2 g/mol. Its structure includes key functional groups such as an amino group, a methyl group, and a carbonitrile group, which contribute to its reactivity and biological interactions.

PropertyValue
CAS No.1935170-40-3
Molecular FormulaC10H8N2S
Molecular Weight188.2 g/mol
Purity≥95%

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : Involves the reaction of 2-fluorobenzonitrile with S-(cyanomethyl) O-ethyl carbodithionate in the presence of a base such as DBU in DMSO.
  • Microwave-Assisted Synthesis : A more efficient method where 2-fluorobenzonitriles are reacted with methyl thioglycolate under microwave irradiation, yielding high purity products in short reaction times .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds, while the benzothiophene moiety may engage in π-π interactions with proteins and enzymes, modulating their activity.

Therapeutic Potential

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : The compound has been explored for its potential to inhibit various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Thiophene derivatives have shown inhibitory activity against COX and LOX enzymes, which are crucial in inflammatory pathways. For instance, related compounds have demonstrated IC50 values indicating their effectiveness in reducing inflammation .
  • Antimicrobial Properties : There is emerging evidence suggesting that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatments .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiophene derivatives, including this compound:

  • In Vitro Characterization : A study characterized various derivatives for their biological properties, noting that modifications to the benzothiophene structure significantly impacted their efficacy against specific biological targets .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of thiophene-based compounds, demonstrating reductions in pro-inflammatory cytokines when administered at therapeutic doses .
  • Drug Development Applications : The compound serves as an important intermediate in the synthesis of bioactive molecules aimed at treating conditions such as cancer and autoimmune diseases, highlighting its relevance in pharmaceutical research.

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